3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride
Overview
Description
3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride is ALK5 . ALK5, also known as TGF-beta receptor type-1, plays a crucial role in the TGF-beta signaling pathway, which is involved in a variety of cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
this compound acts as an inhibitor of ALK5 . It binds to the ALK5 receptor and inhibits its autophosphorylation . This inhibition disrupts the TGF-beta signaling pathway, leading to changes in cellular processes controlled by this pathway .
Biochemical Pathways
The compound affects the TGF-beta signaling pathway by inhibiting the ALK5 receptor . This pathway is involved in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting ALK5, the compound disrupts these processes, potentially leading to the control of the development of cancers and fibrotic diseases .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability and distribution within the body .
Result of Action
The inhibition of ALK5 by this compound disrupts the TGF-beta signaling pathway . This disruption can lead to changes in cellular processes such as cell growth and differentiation, potentially providing a method for controlling the development of cancers and fibrotic diseases .
Biochemical Analysis
Biochemical Properties
3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in certain cancer cell lines, thereby inhibiting tumor growth . Additionally, it affects the expression levels of various genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Furthermore, it influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential processes . The compound’s role in metabolic pathways is a key area of research for understanding its biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding its transport and distribution is essential for elucidating its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects . Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(oxan-4-yloxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-10-4-2-7(1)11-8-5-9-6-8;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLRCJQXISADOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.